An In-depth Technical Guide to 2-Phenanthrol-d9
An In-depth Technical Guide to 2-Phenanthrol-d9
This technical guide provides a comprehensive overview of 2-Phenanthrol-d9, a deuterated stable isotope of 2-Phenanthrol. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, applications, and relevant experimental methodologies.
Core Concepts and Properties
2-Phenanthrol-d9 is the deuterium-labeled form of 2-Phenanthrol, a metabolite of phenanthrene. Phenanthrene is a polycyclic aromatic hydrocarbon (PAH) and a component of environmental pollutants and tobacco smoke. The deuteration of 2-Phenanthrol makes it an ideal internal standard for analytical applications, particularly in mass spectrometry-based methods, as it is chemically identical to the endogenous analyte but has a different mass.
Chemical and Physical Properties
The key chemical and physical properties of 2-Phenanthrol-d9 are summarized in the table below.
| Property | Value |
| Chemical Name | 2-Phenanthrenol-1,3,4,5,6,7,8,9,10-d9 |
| Synonyms | 2-Hydroxyphenanthrene-d9, Phenanthren-2-ol-d9 |
| CAS Number | 922510-19-8 |
| Molecular Formula | C₁₄HD₉O |
| Molecular Weight | 203.28 g/mol |
| Appearance | Off-White Solid |
| Storage Temperature | 2-8°C |
Applications in Research and Drug Development
The primary application of 2-Phenanthrol-d9 is as an internal standard in the quantitative analysis of phenanthrene metabolites in biological samples, such as urine. This is crucial for studies in toxicology, environmental health, and pharmacology to accurately assess exposure to PAHs and to understand their metabolism.
Biomarker of PAH Exposure
Hydroxylated metabolites of PAHs, including 2-Phenanthrol, are excreted in urine and serve as biomarkers of exposure. Accurate quantification of these metabolites is essential for assessing health risks associated with PAH exposure.
Studies on Oxidative Stress and Inflammation
Research has indicated a potential link between exposure to phenanthrene metabolites and adverse health effects. A study on adolescents found an association between urinary levels of 2-hydroxyphenanthrene and biomarkers of oxidative stress, endocrine stress, and inflammation[1]. The generation of reactive oxygen species (ROS) is a proposed mechanism for the toxicity of some PAHs[2].
Experimental Protocols
Detailed methodologies are critical for the accurate and reproducible use of 2-Phenanthrol-d9 as an internal standard. Below are protocols for the analysis of phenanthrene metabolites in human urine using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantification of Phenanthrols in Human Urine by GC-MS
This method is adapted from a study on the analysis of phenanthrols in human urine[3][4].
3.1.1. Sample Preparation
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Enzymatic Hydrolysis: To a urine sample, add a solution of β-glucuronidase and arylsulfatase to deconjugate the phenanthrol metabolites.
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Internal Standard Spiking: Add a known amount of 2-Phenanthrol-d9 (and other relevant internal standards) to the sample.
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Solid-Phase Extraction (SPE):
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Condition a C18 SPE cartridge with methanol and then water.
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Load the urine sample onto the cartridge.
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Wash the cartridge with a low percentage of organic solvent to remove interfering substances.
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Elute the phenanthrols with a higher percentage of an organic solvent like acetonitrile or methanol.
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Derivatization: Evaporate the eluate to dryness and treat with a silylating agent to create trimethylsilyl derivatives of the phenanthrols, which are more volatile and suitable for GC analysis.
3.1.2. GC-MS Analysis
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Gas Chromatograph: Agilent 7890 GC system or equivalent.
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Mass Spectrometer: Agilent 7000B Series Triple Quadrupole GC/MS System or equivalent[5].
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Column: A suitable capillary column for PAH analysis (e.g., DB-5ms).
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Carrier Gas: Helium.
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Injection Mode: Splitless.
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Ionization Mode: Positive Ion Chemical Ionization (PICI) or Electron Ionization (EI).
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Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
3.1.3. Quantification
The concentration of 2-Phenanthrol is determined by comparing the peak area of the analyte to the peak area of the 2-Phenanthrol-d9 internal standard. A calibration curve is generated using standards with known concentrations of 2-Phenanthrol and a constant concentration of the internal standard.
Quantification of Phenanthrene Metabolites in Human Urine by LC-MS/MS
This protocol is based on established methods for the high-throughput analysis of PAH metabolites.
3.2.1. Sample Preparation
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Enzymatic Hydrolysis: Similar to the GC-MS protocol, treat the urine sample with β-glucuronidase/arylsulfatase.
-
Internal Standard Spiking: Add a solution containing 2-Phenanthrol-d9 and other deuterated internal standards.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge.
-
Load the hydrolyzed urine sample.
-
Wash the cartridge to remove interferences.
-
Elute the metabolites with an appropriate solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
3.2.2. LC-MS/MS Analysis
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Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
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Mass Spectrometer: A triple quadrupole mass spectrometer.
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Column: A C18 reversed-phase column.
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Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium acetate.
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Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode.
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Analysis Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each analyte and internal standard.
3.2.3. Quantification
Quantification is performed by constructing a calibration curve based on the ratio of the peak area of the native analyte to its corresponding deuterated internal standard.
Synthesis
Plausible Synthetic Pathway for 2-Phenanthrol-d9
A potential route involves the bromination of phenanthrene, followed by conversion to the hydroxyl group, and subsequent deuteration.
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Bromination of Phenanthrene: Phenanthrene can be brominated to yield a mixture of bromophenanthrenes. The 2-bromo isomer can be separated from this mixture.
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Conversion to 2-Phenanthrol: The 2-bromophenanthrene can be converted to 2-phenanthrol through a nucleophilic substitution reaction, for example, by heating with a strong base in the presence of a copper catalyst.
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Deuteration: The deuteration of the aromatic rings of 2-phenanthrol could be achieved through acid-catalyzed hydrogen-deuterium exchange using a strong deuterated acid (e.g., D₂SO₄) or through metal-catalyzed exchange reactions.
Visualizations
Experimental Workflows
Potential Biological Impact of Phenanthrene Metabolism
Plausible Synthetic Route to 2-Phenanthrol-d9
References
- 1. Urinary Polycyclic Aromatic Hydrocarbon Metabolites Are Associated with Biomarkers of Chronic Endocrine Stress, Oxidative Stress, and Inflammation in Adolescents: FLEHS-4 (2016–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hibiscus sabdariffa Extract Protects HaCaT Cells against Phenanthrene-Induced Toxicity through the Regulation of Constitutive Androstane Receptor/Pregnane X Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of phenanthrols in human urine by gas chromatography-mass spectrometry: potential use in carcinogen metabolite phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hpst.cz [hpst.cz]
